molecular formula C14H14FNO2 B13303642 2-(Benzyloxy)-5-fluoro-4-methoxyaniline

2-(Benzyloxy)-5-fluoro-4-methoxyaniline

Cat. No.: B13303642
M. Wt: 247.26 g/mol
InChI Key: UIFOJVKSZUBFLM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoro-4-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-4-methoxyaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The starting material, 2-fluoro-4-methoxyaniline, undergoes a reaction with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the fluorine atom with the benzyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(Benzyloxy)-5-fluoro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-methoxyaniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(Benzyloxy)-5-chloro-4-methoxyaniline: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(Benzyloxy)-5-bromo-4-methoxyaniline: Contains a bromine atom, which can influence its reactivity and applications.

Uniqueness

2-(Benzyloxy)-5-fluoro-4-methoxyaniline is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The combination of the benzyloxy, methoxy, and fluorine groups provides a distinct set of chemical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

5-fluoro-4-methoxy-2-phenylmethoxyaniline

InChI

InChI=1S/C14H14FNO2/c1-17-13-8-14(12(16)7-11(13)15)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3

InChI Key

UIFOJVKSZUBFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)N)F

Origin of Product

United States

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